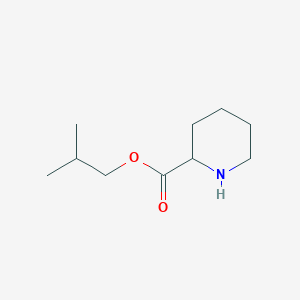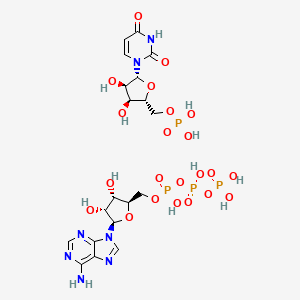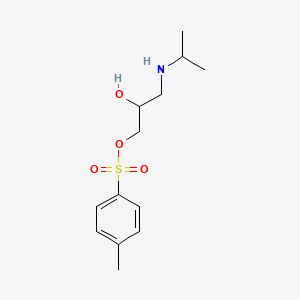
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two chlorine atoms and a nitrophenyl group
Preparation Methods
The synthesis of 2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole typically involves the reaction of 2,3-dichloropyrrole with 2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The chlorine atoms can also participate in substitution reactions, leading to the formation of various derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
2,3-Dichloro-4-(2-nitrophenyl)-1H-pyrrole can be compared with other similar compounds such as:
2,3-Dichloropyrrole: Lacks the nitrophenyl group, making it less versatile in terms of chemical reactivity.
2-Nitrophenylpyrrole: Does not have the chlorine atoms, which limits its potential for substitution reactions.
2,3-Dichloro-4-(2-aminophenyl)-1H-pyrrole: The amino group provides different biological activities compared to the nitro group.
Properties
CAS No. |
6991-29-3 |
|---|---|
Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2,3-dichloro-4-(2-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-7(5-13-10(9)12)6-3-1-2-4-8(6)14(15)16/h1-5,13H |
InChI Key |
OCFARLVXKWRWTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















